molecular formula C28H34N2S2 B14665645 Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester CAS No. 51308-76-0

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester

Cat. No.: B14665645
CAS No.: 51308-76-0
M. Wt: 462.7 g/mol
InChI Key: GISDUSGEAJOMEC-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester is a chemical compound with the molecular formula C28H34N2S2 and a molecular weight of 462.723 . This compound is known for its unique structure, which includes a pyridinyl group and two bulky tert-butylphenyl groups. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves the reaction of 3-pyridinyl carbonimidodithioic acid with bis((4-(1,1-dimethylethyl)phenyl)methyl) chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester groups.

Scientific Research Applications

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester is unique due to its specific combination of functional groups and bulky tert-butylphenyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various scientific and industrial applications.

Properties

CAS No.

51308-76-0

Molecular Formula

C28H34N2S2

Molecular Weight

462.7 g/mol

IUPAC Name

1,1-bis[(4-tert-butylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C28H34N2S2/c1-27(2,3)23-13-9-21(10-14-23)19-31-26(30-25-8-7-17-29-18-25)32-20-22-11-15-24(16-12-22)28(4,5)6/h7-18H,19-20H2,1-6H3

InChI Key

GISDUSGEAJOMEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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